Home > Products > Screening Compounds P39177 > Gavestinel sodium
Gavestinel sodium - 153436-38-5

Gavestinel sodium

Catalog Number: EVT-268913
CAS Number: 153436-38-5
Molecular Formula: C18H12Cl2N2NaO3
Molecular Weight: 398.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gavestinel sodium, also known as GV150526A, is a synthetic compound classified as a selective antagonist of the glycine site of the N-methyl-D-aspartate (NMDA) receptor. [, , ] Its primary role in scientific research is as a tool to investigate the function of the NMDA receptor and the potential therapeutic benefits of modulating its activity. [, , ]

Glycine

  • Compound Description: Glycine is an endogenous amino acid that acts as a co-agonist at the NMDA receptor's glycine site. [, , ]
  • Relevance: Gavestinel sodium acts as a selective antagonist at the glycine site of the NMDA receptor, directly competing with glycine. [, , ] Therefore, understanding glycine's role is crucial for elucidating gavestinel sodium's mechanism of action.

D-Serine

  • Compound Description: D-serine is another endogenous co-agonist at the NMDA receptor's glycine site. [, ]
  • Relevance: While gavestinel sodium primarily targets the glycine-binding site, research suggests that modulating D-serine levels can influence the effects of glycine site antagonists like gavestinel sodium in models of drug addiction. [, ]

Phencyclidine (PCP)

  • Compound Description: Phencyclidine is a dissociative anesthetic that acts as a non-competitive NMDA receptor antagonist, blocking the ion channel. []
  • Relevance: Research compared the behavioral effects of gavestinel sodium to those of PCP to assess its abuse potential. Results indicate that, despite some behavioral activity, gavestinel sodium lacks PCP-like effects and likely has low abuse liability. []

Kynurenic Acid

  • Compound Description: Kynurenic acid is a tryptophan metabolite and an antagonist at various glutamate receptors, including NMDA receptors. []
  • Relevance: Like gavestinel sodium, kynurenic acid exhibits inhibitory effects on cytosolic sulfotransferases (SULTs). [] This shared activity suggests potential interactions with SULT enzymes for both compounds.

5,7-Dichlorokynurenic Acid and L689,560

  • Compound Description: These compounds are kynurenic acid derivatives. 5,7-Dichlorokynurenic acid preferentially inhibits hSULT1A1, while L689,560 preferentially inhibits hSULT1B1. []
  • Relevance: These derivatives, alongside gavestinel sodium, highlight the potential for structural modifications of kynurenic acid to achieve selectivity for specific SULT isoforms. []

Balsalazide, Olsalazine

  • Compound Description: Balsalazide and olsalazine are drugs used to treat ulcerative colitis. []
  • Relevance: Research identified these compounds as novel substrates of organic anion transporting polypeptide (OATP) 2B1, alongside gavestinel sodium. [] This finding suggests that all three compounds might share transport mechanisms and potential for drug-drug interactions involving OATP2B1.
Source and Classification

Gavestinel sodium is classified as a small molecule drug that acts as an antagonist at the glycine site of the N-methyl-D-aspartate receptor. It was developed by GlaxoSmithKline for potential therapeutic use in conditions such as acute intracerebral hemorrhage and ischemic stroke. Despite its initial promise in preclinical studies demonstrating neuroprotective effects, subsequent clinical trials revealed no significant efficacy in treating ischemic stroke, leading to its discontinuation in further development .

Synthesis Analysis

The synthesis of gavestinel involves substituting indole-2-carboxylate at the C-3 position with an unsaturated lateral side chain. This modification was essential for enhancing its binding affinity to the NMDA receptor's glycine site. The compound is synthesized through various organic chemistry techniques that typically involve multiple steps of reaction conditions such as temperature control and solvent selection to ensure high purity and yield .

Molecular Structure Analysis

Gavestinel sodium has the molecular formula C18H12Cl2N2NaO3C_{18}H_{12}Cl_{2}N_{2}NaO_{3} and a molar mass of approximately 375.21 g/mol. The structure features two chlorine atoms and a sodium ion, which contribute to its solubility and interaction with biological systems. The three-dimensional structure can be represented using various chemical notation systems like SMILES or InChI, which help in visualizing its spatial configuration .

Structural Features

  • Core Structure: Indole-based framework.
  • Functional Groups: Presence of carboxylate and halogen substituents.
  • Binding Characteristics: High affinity for the glycine site on the NMDA receptor complex.
Chemical Reactions Analysis

Gavestinel undergoes various chemical interactions primarily related to its role as a receptor antagonist. It competes with glycine for binding to the NMDA receptor, effectively inhibiting receptor activation by glutamate under pathological conditions such as ischemia. Its limited solubility in aqueous environments necessitates formulation strategies that often involve dimethyl sulfoxide or dextrose solutions during administration in clinical settings .

Mechanism of Action

The mechanism of action of gavestinel revolves around its competitive inhibition at the glycine site of the NMDA receptor. By binding to this site, it prevents glycine from activating the receptor, thereby reducing calcium influx into neurons that can lead to excitotoxicity—a process implicated in neurodegenerative conditions and acute brain injuries such as strokes. Preclinical studies indicated that gavestinel could reduce infarct size significantly when administered shortly after ischemic events .

Physical and Chemical Properties Analysis

Gavestinel sodium exhibits several notable physical and chemical properties:

  • Solubility: Poorly soluble in saline; often prepared in dextrose solutions.
  • Stability: Sensitive to light; requires protection during storage and administration.
  • pH Sensitivity: Optimal activity is often maintained within specific pH ranges typical of physiological conditions.

These properties are critical for ensuring effective delivery and therapeutic efficacy when administered to patients .

Applications

Despite its discontinuation in further clinical development due to lack of efficacy in large trials, gavestinel sodium has been studied extensively for its potential applications in:

  • Neuroprotection: As a treatment modality for acute ischemic stroke.
  • Research Tool: Used in preclinical models to study NMDA receptor functions and excitotoxicity mechanisms.

The insights gained from studies involving gavestinel have contributed significantly to understanding NMDA receptor pharmacology and the challenges associated with developing effective neuroprotective agents .

Introduction to Gavestinel Sodium

Pharmacological Classification as a Glycine-Site NMDA Receptor Antagonist

Gavestinel belongs to the pharmacological class of competitive glycine-site NMDA receptor antagonists. It selectively binds the strychnine-insensitive glycine co-agonist site (GlyB) on the GluN1 subunit of NMDA receptors, preventing glycine-mediated potentiation of glutamate-driven channel activation [3] [4] [7]. This mechanism distinguishes it from other NMDA receptor modulators:

  • Glycine-Site Selectivity: Gavestinel exhibits nanomolar affinity (pKi = 8.5; Kd = 0.8 nM) for the GlyB site, with >1,000-fold selectivity over glutamate, AMPA, or kainate binding sites. This contrasts with non-selective channel blockers (e.g., MK-801) or glutamate-site antagonists (e.g., Selfotel) [3] [4] [7].
  • Non-Competitive Inhibition: As a non-competitive antagonist, gavestinel’s efficacy is unaffected by synaptic glutamate concentrations, potentially allowing consistent receptor modulation during excitotoxic surges [7] [10].
  • Downstream Effects: Blocking GlyB suppresses calcium influx through NMDA receptor channels, mitigating calcium-triggered excitotoxicity, mitochondrial dysfunction, and apoptotic cascades [1] [8].

Table 1: Pharmacological Profile of Gavestinel vs. Other NMDA Antagonist Classes

Antagonist ClassMolecular TargetRepresentative AgentGavestinel’s Selectivity Advantage
Glycine-siteGluN1-GlyBGavestinel>1,000-fold selectivity for GlyB
Glutamate-siteGluN2-glutamateSelfotel (CGS19755)Avoids glutamate competition
Ion channelPore regionDizocilpine (MK-801)No psychotomimetic side effects
Polyamine-siteGluN2B-polyamineIfenprodilBroader NMDA receptor blockade

Preclinical studies demonstrated robust neuroprotection: Gavestinel reduced infarct volume by 50–70% in rodent middle cerebral artery occlusion (MCAO) models even when administered 6 hours post-ischemia. Unlike earlier NMDA antagonists, it lacked significant cardiovascular effects or neurobehavioral toxicity (e.g., agitation, hallucinations) at neuroprotective doses [3] [7] [8].

Historical Development and Rationale for Neuroprotective Applications

Gavestinel’s development by GlaxoSmithKline reflected strategic efforts to overcome limitations of prior NMDA antagonists:

  • Neuroprotection Era Context: The 1990s saw >50 clinical trials of NMDA antagonists fail due to poor tolerability (psychosis, hemodynamic instability) or narrow therapeutic windows. Selfotel (glutamate-site) and Aptiganel (channel blocker) trials were halted for safety concerns or futility [1] [5] [9].
  • Theoretical Advantages of Glycine-Site Antagonism:
  • Glycine modulation avoids complete NMDA receptor shutdown, preserving physiological neurotransmission [3] [8].
  • Glycine concentrations remain stable during ischemia (unlike glutamate surges), enabling consistent receptor occupancy [7].
  • Preclinical data showed efficacy with dosing up to 6 hours post-stroke, aligning clinically feasible windows [1] [2].
  • Clinical Development Pathway:
  • Phase I/II: Confirmed blood-brain barrier penetration, target engagement (ex vivo NMDA receptor occupancy), and tolerability with IV loading (800 mg) and maintenance (200 mg q12h) dosing [3] [7].
  • Phase III (GAIN Trials): Two randomized, double-blind trials (GAIN Americas: 1,367 patients; GAIN International: 1,804 patients) administered gavestinel within 6 hours of ischemic stroke onset. Co-treatment with IV t-PA was permitted. Both trials showed no significant difference in 3-month outcomes (Barthel Index, mortality) vs. placebo, despite adequate power to detect moderate benefits [1] [2] [3].

Table 2: Key Outcomes from Gavestinel Phase III Clinical Trials

Trial ParameterGAIN Americas (2001)GAIN International (2000)Interpretation
Patients Analyzed1,3671,804 (1,455 ischemic)Sufficient statistical power
Median Time to Treatment5.2 hours5.4 hoursWithin preclinical window
Primary Endpoint (3 mo)Barthel Index 95–100Barthel Index 95–100No benefit vs. placebo
Mortality at 3 MonthsNo difference20.4% vs. 18.8% (p=0.8)No significant harm

Post-trial analyses proposed failure reasons:

  • Translation gaps between standardized animal models and heterogeneous human strokes [1] [8].
  • Insufficient drug penetration into ischemic penumbra despite plasma "supratherapeutic" levels [1].
  • Redundancy in injury pathways beyond NMDA receptor activation [5] [9].

Structural Uniqueness Among Glutamate Receptor Modulators

Gavestinel’s chemical scaffold confers distinct target specificity versus other glutamate receptor modulators:

  • Core Structure: 3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid (C₁₈H₁₁Cl₂N₂O₃·Na). The sodium salt formulation enhances aqueous solubility for IV administration [3] [7] [10].
  • Key Structural Features:
  • Indole-2-carboxylate Core: Serves as a glycine-mimetic moiety, enabling high-affinity GlyB docking. Substitution at C-3 with an unsaturated side chain optimizes binding [3] [7].
  • (E)-Configuration: The trans-olefin linker (between indole-C3 and phenylcarbamoyl group) is critical; the Z-isomer shows >100-fold lower affinity [7] [10].
  • 4,6-Dichloro Substituents: Enhance lipophilicity and receptor affinity vs. non-halogenated analogs [3].
  • Carboxylic Acid Group: Promotes water solubility and ionic interactions with GlyB residues [10].

Table 3: Structural Comparison of Gavestinel with Representative NMDA Antagonists

CompoundChemical ClassTarget SiteKey Structural Differences vs. Gavestinel
GavestinelIndole-2-carboxylateGlycine (GluN1)Dichlorinated indole + trans-propenoyl anilide
L-701,324Quinoline derivativeGlycine (GluN1)Tricyclic quinoline core; no flexible linker
SelfotelPiperidine-4-carboxylateGlutamate (GluN2)Phosphonate group; competitive glutamate mimic
DizocilpinePiperidine derivativeIon channel poreRigid adamantane-like cage structure

Structure-activity relationship (SAR) studies revealed:

  • Indole C3 Modification: Replacing the propenoyl anilide with alkyl groups abolishes GlyB affinity [7].
  • Chlorine Substituents: 4,6-Dichloro > 4-Cl > unsubstituted indole in receptor binding and in vivo efficacy [3] [7].
  • Carboxylic Acid Isosteres: Ester or amide derivatives reduce brain penetration due to increased hydrophobicity [10].

Properties

CAS Number

153436-38-5

Product Name

Gavestinel sodium

IUPAC Name

sodium;3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylate

Molecular Formula

C18H12Cl2N2NaO3

Molecular Weight

398.2 g/mol

InChI

InChI=1S/C18H12Cl2N2O3.Na/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11;/h1-9,22H,(H,21,23)(H,24,25);/b7-6+;

InChI Key

OBPMZHMRJJJUBC-UHDJGPCESA-N

SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-].[Na+]

Synonyms

1H-indole-2-carboxylic acid, 4,6-dichloro-3-((1E)-3-oxo-3-(phenylamino)-1-propenyl)-, monosodium salt
3-(2-((phenylamino)carbonyl)ethenyl)-4,6-dichloroindole-2-carboxylic acid
4,6-dichloro-3-((E)-2-(phenylcarbamoyl)vinyl)indole-2-carboxylic acid
Gavestinel
gavestinel sodium
GV 150526A
GV-150526A
GV-150526X
GV150526
GV150526A

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na]

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.